molecular formula C14H19ClN2O3S B2798902 N1-(2-chlorophenyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide CAS No. 1396880-34-4

N1-(2-chlorophenyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide

Cat. No.: B2798902
CAS No.: 1396880-34-4
M. Wt: 330.83
InChI Key: MRKCSDHLPTYSTR-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorophenyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide typically involves multiple steps. One common method includes the reaction of 2-chlorophenylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-hydroxy-2-methyl-4-(methylthio)butylamine under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorophenyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N1-(2-chlorophenyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-chlorophenyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.

    2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: Used as a photo-initiator in the synthesis of polyacrylamide-grafted chitosan nanoparticles.

Uniqueness

N1-(2-chlorophenyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide is unique due to its specific chemical structure, which imparts distinct properties and potential applications not shared by similar compounds. Its combination of a chlorophenyl group and a hydroxy-methylthio butyl group within an oxalamide framework makes it particularly versatile in various chemical and biological contexts.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-14(20,7-8-21-2)9-16-12(18)13(19)17-11-6-4-3-5-10(11)15/h3-6,20H,7-9H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKCSDHLPTYSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C(=O)NC1=CC=CC=C1Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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